N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15206955
InChI: InChI=1S/C20H15N5O2/c26-20(15-5-4-6-17(13-15)25-14-21-23-24-25)22-16-9-11-19(12-10-16)27-18-7-2-1-3-8-18/h1-14H,(H,22,26)
SMILES:
Molecular Formula: C20H15N5O2
Molecular Weight: 357.4 g/mol

N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

CAS No.:

VCID: VC15206955

Molecular Formula: C20H15N5O2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide -

Description

N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is an organic compound classified as a benzamide. It features a complex structure that includes a phenoxyphenyl group, a tetrazole ring, and a benzamide moiety. The molecular formula for this compound is C20H15N5O2, with a molecular weight of approximately 357.3654 g/mol . Its unique structural characteristics contribute to its potential biological activity and applications in various fields.

Structural Features

  • Phenoxyphenyl Group: This part of the molecule contributes to its lipophilicity and potential interactions with biological targets.

  • Tetrazole Ring: Known for its stability and ability to participate in hydrogen bonding, which can enhance the compound's solubility and biological activity.

  • Benzamide Moiety: Common in many pharmaceuticals, this group can contribute to the compound's stability and reactivity.

Synthesis

The synthesis of N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves several steps, including the formation of the tetrazole ring and the coupling of the phenoxyphenyl group with the benzamide moiety. The process requires careful control of reaction conditions to achieve optimal yields.

Biological Activity and Potential Applications

N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide exhibits potential biological activity, which may include interactions with enzymes and receptors. Studies often employ techniques such as molecular docking and biochemical assays to elucidate these interactions, which are crucial for determining its therapeutic potential and mechanisms of action in biological systems.

Potential Applications

  • Medicinal Chemistry: The compound's unique structure suggests potential applications in the development of therapeutic agents.

  • Pharmaceuticals: Its interactions with biological targets could lead to the development of drugs targeting specific pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, each with unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-Amino-N-(4-chlorophenyl)-3-(tetrazol-1-yl)benzamideContains an amino group and chlorine substitutionPotentially different biological activity profile
N-(4-methoxyphenyl)-3-(tetrazol-1-yl)benzamideFeatures a methoxy group instead of phenoxyMay exhibit varying solubility and reactivity
N-(2-naphthalenyl)-3-(tetrazol-1-yl)benzamideIncorporates a naphthalene moietyDifferent aromatic characteristics influencing binding
2-Amino-N-(4-fluorophenyl)-3-(tetrazol-1-yl)benzamideContains fluorine substitutionAltered electronic properties affecting reactivity

Research Findings and Future Directions

Research on N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide focuses on understanding its interactions with biological targets. Molecular docking studies and biochemical assays are key tools in elucidating these interactions. Future research should aim to explore its efficacy and safety profiles for various applications in drug development.

Product Name N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
Molecular Formula C20H15N5O2
Molecular Weight 357.4 g/mol
IUPAC Name N-(4-phenoxyphenyl)-3-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C20H15N5O2/c26-20(15-5-4-6-17(13-15)25-14-21-23-24-25)22-16-9-11-19(12-10-16)27-18-7-2-1-3-8-18/h1-14H,(H,22,26)
Standard InChIKey JSIBJHPLRSDCAV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
PubChem Compound 24398068
Last Modified Aug 09 2024

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357.3648 g/mol